molecular formula C17H18BrNO2 B2704795 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 477319-98-5

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2704795
CAS No.: 477319-98-5
M. Wt: 348.24
InChI Key: PBPXIMBNPFLXEM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is a β-amino ketone derivative characterized by a bromophenyl group at the 1-position and a 4-ethoxyanilino moiety at the 3-position of the propanone backbone. Its synthesis typically involves catalytic methods, such as the use of silver-based catalysts (e.g., Ag₃PW₁₂O₄₀) for Michael addition reactions between enones and aromatic amines .

Key structural features include:

  • Bromophenyl group: Enhances lipophilicity and influences electronic properties due to bromine’s electronegativity.
  • 4-ethoxyanilino group: The ethoxy substituent (-OCH₂CH₃) contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPXIMBNPFLXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-98-5
Record name 1-(4-BROMOPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the reaction of 4-bromoacetophenone with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, allowing the reaction to proceed to completion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets. The bromophenyl and ethoxyanilino groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds are compared based on substituent variations and their impact on physicochemical properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight XLogP3 Key Features
Target Compound R1 = Br; R2 = 4-OCH₂CH₃ C₁₇H₁₇BrNO₂ 362.22* ~5.2† Bromine enhances lipophilicity; ethoxy improves solubility .
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone R1 = Cyclohexyl; R2 = 4-OCH₂CH₃ C₂₃H₂₉NO₂ 351.5 6.6 Higher lipophilicity due to cyclohexyl; reduced polarity .
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone R1 = Cl; R2 = 3-F, 4-CH₃ C₁₆H₁₅ClFNO 291.75 4.1 Chlorine reduces molecular weight; fluoro and methyl alter steric effects .
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone R1 = Br; R2 = 5-Cl, 2-OCH₃ C₁₆H₁₄BrClNO₂ 378.65 ~5.5 Methoxy enhances solubility; chloro adds electronegativity .
1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone R1 = Biphenyl; R2 = 4-OCH₂CH₃ C₂₄H₂₃NO₂ 365.45 ~6.0 Biphenyl increases aromatic stacking potential; higher molecular weight .

*Calculated based on .
†Estimated from analogues.

Key Observations:
  • Lipophilicity : Bromine and cyclohexyl groups increase XLogP3, making compounds more membrane-permeable but less water-soluble.
  • Solubility : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups enhance aqueous solubility via hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl, biphenyl) may hinder molecular packing or binding in biological systems .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related β-amino ketones reveal consistent N–H⋯O hydrogen bonding, forming centrosymmetric dimers (R₂²(12) rings) . For example:

  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Bond angles at the asymmetric carbon range from 107.92° to 114.69°, with intermolecular N–H⋯O interactions stabilizing the crystal lattice.
  • Target Compound : Expected to exhibit similar hydrogen bonding, influenced by the ethoxy group’s ability to donate/accept hydrogen bonds.

Biological Activity

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18BrN2O2
  • Molecular Weight : 364.24 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and ethoxy groups in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)5.2Inhibition of cell proliferation
MCF-7 (Breast Cancer)7.8Induction of apoptosis
HeLa (Cervical Cancer)6.5Cell cycle arrest at G2/M phase

These results indicate that this compound may serve as a potential lead compound for developing new anticancer therapies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers found that it effectively inhibited the growth of A549 cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a protein kinase inhibitor. It was found to inhibit several kinases involved in cancer progression, including Aurora A and VEGF-R2, with IC50 values in the low micromolar range. This dual inhibition suggests a multifaceted approach to targeting cancer cell growth.

Pharmacological Effects

Beyond its anticancer properties, this compound has shown promise in modulating other biological pathways:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some data suggest neuroprotective properties, although further research is needed to elucidate these effects fully.

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